molecular formula C21H19ClN2O3 B10983307 [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl](4-hydroxyquinolin-3-yl)methanone

[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl](4-hydroxyquinolin-3-yl)methanone

Cat. No.: B10983307
M. Wt: 382.8 g/mol
InChI Key: ISYSILFOFXSWDR-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a chlorophenyl group and a hydroxyl group, as well as a quinoline moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.

    Introduction of the Hydroxyl Group: The hydroxyl group is added through a hydroxylation reaction, often using oxidizing agents.

    Attachment of the Quinoline Moiety: The quinoline moiety is attached through a condensation reaction with suitable quinoline derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quetiapine: A compound with a similar piperidine structure, used as an antipsychotic medication.

    Furosemide: A diuretic with a similar quinoline moiety.

    Norquetiapine: A metabolite of quetiapine with similar structural features.

Uniqueness

What sets 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone apart is its unique combination of functional groups and structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C21H19ClN2O3

Molecular Weight

382.8 g/mol

IUPAC Name

3-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-1H-quinolin-4-one

InChI

InChI=1S/C21H19ClN2O3/c22-15-7-5-14(6-8-15)21(27)9-11-24(12-10-21)20(26)17-13-23-18-4-2-1-3-16(18)19(17)25/h1-8,13,27H,9-12H2,(H,23,25)

InChI Key

ISYSILFOFXSWDR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CNC4=CC=CC=C4C3=O

Origin of Product

United States

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